![molecular formula C18H22N4O2 B2968398 2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide CAS No. 1241527-42-3](/img/structure/B2968398.png)
2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide is a complex organic compound with unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide generally involves a multi-step process:
Aromatic Nitration: : The initial step involves nitration of an appropriate aromatic precursor.
Reduction: : Subsequent reduction of the nitro group to an amine.
Etherification: : Introduction of the propan-2-yloxy group via nucleophilic substitution.
Acetamide Formation: : Formation of the acetamide moiety through reaction with chloroacetyl chloride.
Cyclopentyl Integration: : Coupling with a cyanocyclopentyl group.
Industrial Production Methods
On an industrial scale, these reactions are optimized for high yield and purity, often utilizing catalysis and controlled reaction environments to ensure consistency. Large-scale production might employ continuous flow reactors to streamline the synthetic process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The aromatic ring can undergo electrophilic substitution reactions.
Reduction: : The cyano groups can be reduced to amines under appropriate conditions.
Substitution: : The acetamide and ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using palladium or nickel catalysts.
Substitution: : Reagents like sodium hydride or strong bases for deprotonation.
Major Products
Oxidation: : Hydroxy derivatives.
Reduction: : Amines.
Substitution: : Varied alkylation or acylation products.
Scientific Research Applications
This compound finds application across multiple fields:
Chemistry: : Used as a building block in synthetic organic chemistry for developing novel compounds.
Biology: : Studies involving enzyme inhibition or receptor binding.
Medicine: : Potential pharmacological properties, including anti-inflammatory or anticancer activities.
Industry: : Used in material science for developing polymers or advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The compound’s effects are often mediated through interactions with specific molecular targets:
Enzymes: : Inhibition or activation of enzymatic activities.
Receptors: : Binding to cellular receptors, affecting signal transduction pathways. The precise mechanism involves the formation of stable complexes with target proteins, altering their function and thereby modulating biological processes.
Comparison with Similar Compounds
Unique Features
What sets this compound apart is the combination of cyano groups and a propan-2-yloxyphenyl moiety, which endows it with unique reactivity and binding properties.
Similar Compounds
2-{[5-cyano-2-(methoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide: : Lacks the propan-2-yloxy group.
2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopropyl)acetamide: : Features a cyclopropyl instead of cyclopentyl group.
This compound is indeed a treasure trove for researchers, offering a range of reactions and applications to explore. Enjoy discovering more layers to its story!
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(5-cyano-2-propan-2-yloxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13(2)24-16-6-5-14(10-19)9-15(16)21-11-17(23)22-18(12-20)7-3-4-8-18/h5-6,9,13,21H,3-4,7-8,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSUAKSOUQNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C#N)NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-({4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2968316.png)
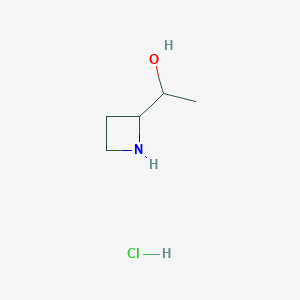
![(Z)-4-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2968320.png)
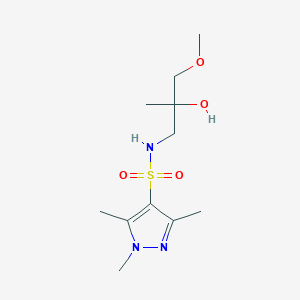
![1-(3-chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2968322.png)
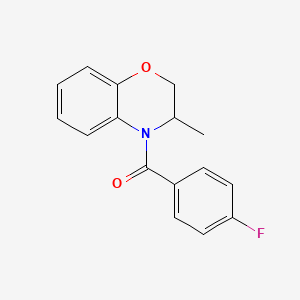
![3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide](/img/structure/B2968326.png)
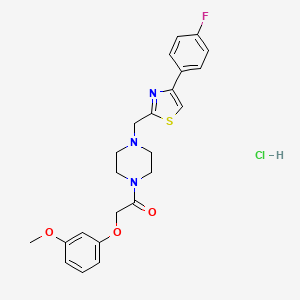
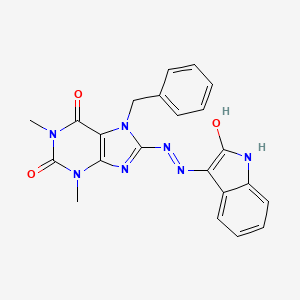
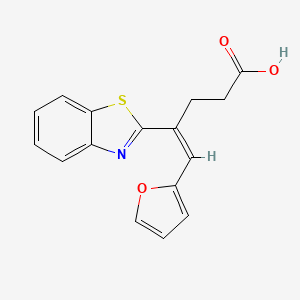
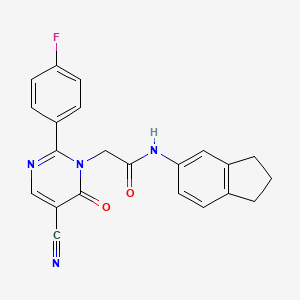
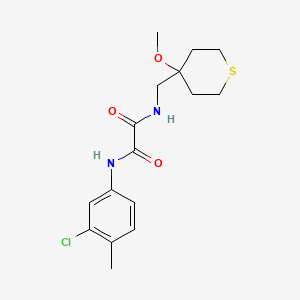
![methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate](/img/structure/B2968334.png)
![1-benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2968337.png)
